![molecular formula C10H7FN2O2 B2639770 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-63-8](/img/structure/B2639770.png)
1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of versatile scaffolds like pyrrolidine . Another method involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a 3-fluorophenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered ring with nitrogen heterocycles widely used by medicinal chemists .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reagents used. For example, tris(3-fluorophenyl)phosphine reacts with acrylic acid and its derivatives to form new quaternary phosphonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 1-(3-Fluorophenyl)ethanone, has a molecular formula of C8H7FO and an average mass of 138.139 Da .Scientific Research Applications
Experimental Studies and Synthesis
1H-pyrazole-3-carboxylic acid has been the subject of extensive experimental and theoretical studies focusing on its functionalization and the formation of various derivatives. These studies have explored reactions with a range of compounds such as aminophenols, aminopyridine, and binucleophiles, leading to the formation of diverse compounds with potential applications in various fields, including pharmaceuticals and materials science (Yıldırım & Kandemirli, 2006) (Yıldırım, Kandemirli, & Demir, 2005).
Structural Studies
Structural characterization and synthesis of new compounds based on pyrazole structures have been a key area of research. Efforts have been made to synthesize and characterize novel pyrazole compounds, with studies employing X-ray crystallography to elucidate the structures of these compounds, revealing specific dihedral angles and other structural details that are crucial for understanding their potential applications (Loh et al., 2013).
Chemical Labeling and Drug Development
Compounds related to 1H-pyrazole-3-carboxylic acid have been utilized in the development of drug candidates, particularly as antagonists for various receptors. Detailed syntheses of such compounds, including labeling with isotopes like carbon-13, carbon-14, and tritium, have been conducted. These labeled compounds have applications in the study of drug metabolism and pharmacokinetics, enhancing our understanding of drug action in biological systems (Latli et al., 2018).
Novel Derivatives and Their Applications
The synthesis of novel derivatives of 1H-pyrazole-3-carboxylic acid has been a significant focus, leading to the discovery of compounds with promising applications. These derivatives are synthesized through various chemical reactions and characterized using techniques like NMR, IR, and mass spectroscopy. The applications of these derivatives span across different fields, including the potential use as non-linear optical (NLO) materials due to their unique optical properties (Erdem et al., 2017).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve its potential use in drug delivery systems. For instance, a boronic acid/ester-based pH-responsive nano-drug delivery system has been designed to target the acidic microenvironment of tumors . This could potentially be applied to compounds like “1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid”.
properties
IUPAC Name |
1-(3-fluorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDRYXSIVKHKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
Synthesis routes and methods
Procedure details
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